2-[(2-(Prop-2-yl)phenoxy)]pyridine
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Overview
Description
2-[(2-(Prop-2-yl)phenoxy)]pyridine is an organic compound with the molecular formula C14H15NO. It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and phenoxy, an aromatic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-(Prop-2-yl)phenoxy)]pyridine typically involves the reaction of 2-bromopyridine with 2-(prop-2-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-(Prop-2-yl)phenoxy)]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-(Prop-2-yl)phenoxy)]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-[(2-(Prop-2-yl)phenoxy)]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxypyridine: Similar structure but lacks the prop-2-yl group.
2-(2-Methylphenoxy)pyridine: Similar structure with a methyl group instead of a prop-2-yl group.
2-(2-Ethylphenoxy)pyridine: Similar structure with an ethyl group instead of a prop-2-yl group.
Uniqueness
2-[(2-(Prop-2-yl)phenoxy)]pyridine is unique due to the presence of the prop-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, metabolic stability, and ability to penetrate cell membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenoxy)pyridine |
InChI |
InChI=1S/C14H15NO/c1-11(2)12-7-3-4-8-13(12)16-14-9-5-6-10-15-14/h3-11H,1-2H3 |
InChI Key |
MOYLAVIJAKONHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=N2 |
Origin of Product |
United States |
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